Lipophilicity (LogP) Differentiation of 4-Bromo-2-methyl-1H-imidazole vs. Unsubstituted 4-Bromoimidazole
The presence of the methyl group at the 2-position on 4-Bromo-2-methyl-1H-imidazole increases its lipophilicity compared to the unsubstituted 4-bromoimidazole. This is a critical differentiator for property-based drug design and impacts solubility and permeability. The measured ACD/LogP for 4-Bromo-2-methyl-1H-imidazole is 0.80-0.95, which is higher than the LogP of ~0.48 for 4-Bromoimidazole [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 0.80, LogP: 0.95 (calculated) |
| Comparator Or Baseline | 4-Bromoimidazole (CAS 2302-25-2), ACD/LogP: ~0.48 |
| Quantified Difference | Approximately 0.32-0.47 log units higher lipophilicity |
| Conditions | Calculated using ACD/Labs Percepta Platform and other computational models. |
Why This Matters
Higher lipophilicity directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it a more suitable starting point for central nervous system (CNS) drug targets or for formulations requiring enhanced membrane permeability.
- [1] ChemSpider. (n.d.). 4-Bromo-2-methyl-1H-imidazole. ACD/LogP data. Retrieved from inchis.chemspider.com. View Source
- [2] Chembase.cn. (n.d.). 4-bromo-2-methyl-1H-imidazole - Calculated Properties. Log P value. View Source
